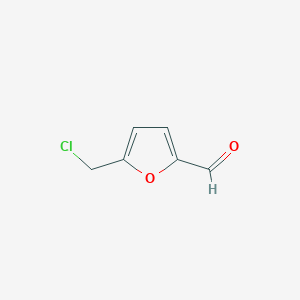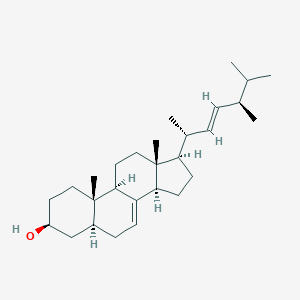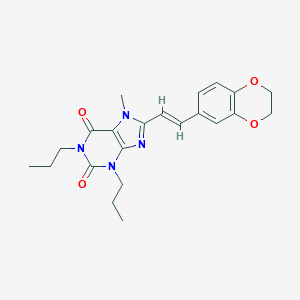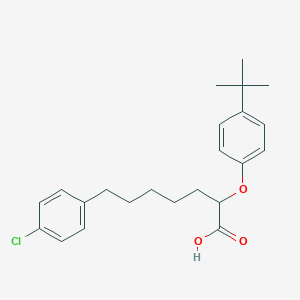
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, commonly known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the metabolism of lipids.
作用機序
Fenofibrate works by activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipogenesis. This results in a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
生化学的および生理学的効果
Fenofibrate has been shown to have numerous biochemical and physiological effects. It has been shown to reduce triglyceride levels, increase HDL cholesterol levels, and reduce low-density lipoprotein (LDL) cholesterol levels. Fenofibrate has also been shown to reduce inflammation and oxidative stress, which may contribute to its beneficial effects on cardiovascular health.
実験室実験の利点と制限
Fenofibrate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. Another advantage is that it is relatively easy to administer to animals in lab experiments. However, one limitation is that its effects may be species-specific, and extrapolating results from animal studies to humans may not always be accurate.
将来の方向性
There are several future directions for research on fenofibrate. One area of research is investigating its potential use in the treatment of metabolic syndrome and non-alcoholic fatty liver disease. Another area of research is investigating the mechanisms underlying its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with fenofibrate for various diseases.
合成法
Fenofibrate is synthesized by the condensation of 4-tert-butylphenol and 4-chlorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting alcohol is then esterified with heptanoic acid to yield fenofibrate.
科学的研究の応用
Fenofibrate has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve lipid profiles, reduce inflammation, and prevent atherosclerosis. Fenofibrate has also been investigated for its potential use in the treatment of metabolic syndrome, diabetes, and non-alcoholic fatty liver disease.
特性
CAS番号 |
145096-13-5 |
|---|---|
製品名 |
2-(4-tert-Butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
分子式 |
C23H29ClO3 |
分子量 |
388.9 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid |
InChI |
InChI=1S/C23H29ClO3/c1-23(2,3)18-11-15-20(16-12-18)27-21(22(25)26)8-6-4-5-7-17-9-13-19(24)14-10-17/h9-16,21H,4-8H2,1-3H3,(H,25,26) |
InChIキー |
GTVAMRIODYMSGH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |
同義語 |
2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (+)-isomer 2-(4-tert-butylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer 2-tBuPhO-7-ClPh-7COOH BM 13.1074 BM 131074 BM-131074 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



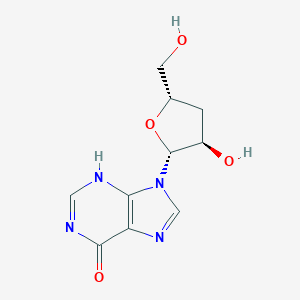
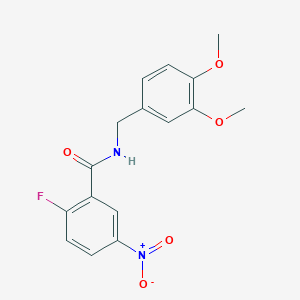
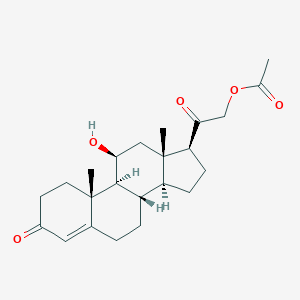
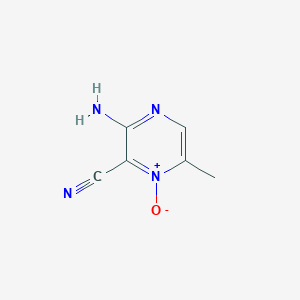
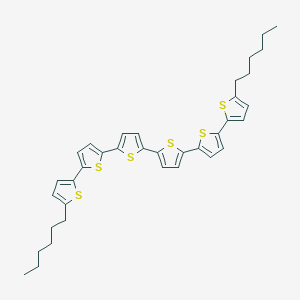
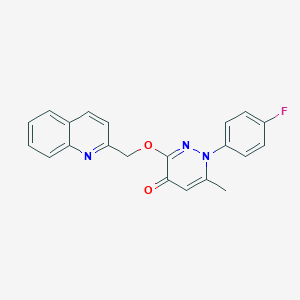
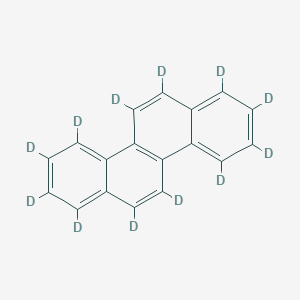
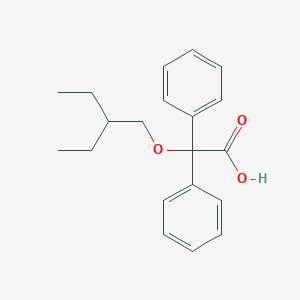

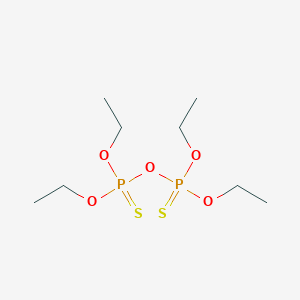
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
